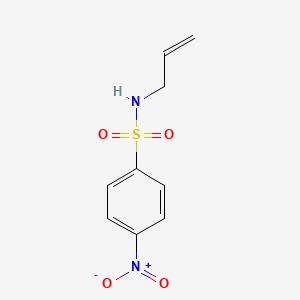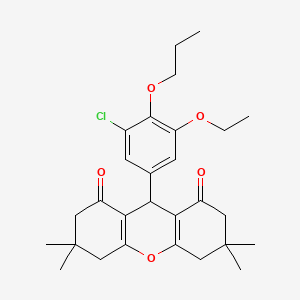
1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine (CNP) is a chemical compound that has been widely studied for its potential applications in scientific research. CNP is a piperazine derivative that is commonly used as a research tool to study the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine is not fully understood. However, it has been shown to interact with various receptors in the brain, including dopamine and serotonin receptors. 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine has also been shown to inhibit the reuptake of dopamine and serotonin, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased feelings of pleasure and reward. 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine has also been shown to increase the activity of certain enzymes in the brain, which can lead to increased energy and focus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine in lab experiments is its ability to selectively target specific receptors in the brain. This allows researchers to study the effects of drugs on specific neurotransmitter systems. However, one of the limitations of using 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine is its potential toxicity. 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
For research on 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine include the development of new derivatives, the study of long-term effects, and the use of 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine as a tool to study drug mechanisms.
Synthesemethoden
The synthesis of 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine can be achieved through a series of chemical reactions. First, 2-chloro-5-nitroaniline is reacted with 3,5-dimethylpiperazine in the presence of a catalyst to form the 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine intermediate. The intermediate is then purified and isolated through a series of chromatography techniques to yield pure 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine has been widely used as a research tool to study various biological processes. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and toxicology. 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine can be used to study the mechanisms of action of various neurotransmitters, such as dopamine and serotonin. It can also be used to study the effects of drugs on the central nervous system.
Eigenschaften
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-8-6-15(7-9(2)14-8)12-5-10(16(17)18)3-4-11(12)13/h3-5,8-9,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFONUHGJQMUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)
![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)

![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)


![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)


